Ytterbium selenide
Description
Properties
CAS No. |
12039-54-2 |
|---|---|
Molecular Formula |
YbSe SeY |
Molecular Weight |
252.02 g/mol |
IUPAC Name |
selanylideneytterbium |
InChI |
InChI=1S/Se.Yb |
InChI Key |
GIIVYMDWENEPSU-UHFFFAOYSA-N |
SMILES |
[Se]=[Yb] |
Canonical SMILES |
[Se]=[Yb] |
Other CAS No. |
12039-54-2 |
Synonyms |
YTTERBIUM SELENIDE |
Origin of Product |
United States |
Advanced Spectroscopic Analysis
Optical Spectroscopy
Optical spectroscopy probes the electronic transitions of the Yb³⁺ ions, offering critical information on their local environment and interactions.
Absorption, Luminescence Excitation, and Luminescence Emission Spectroscopy of Yb(III) Ions
The optical properties of ytterbium (III) ions in selenide (B1212193) hosts are dictated by the electronic transitions within the 4f shell. The Yb³⁺ ion possesses a simple energy level scheme with a ²F₇/₂ ground state and a ²F₅/₂ excited state, separated by approximately 1.2 eV.
Absorption and Emission: Absorption spectra of materials containing Yb³⁺ are characterized by a group of bands in the near-infrared (NIR) region, typically between 900 and 1000 nm, corresponding to the transition from the ground state to the excited state manifold (²F₇/₂ → ²F₅/₂). The exact position and structure of these absorption bands are sensitive to the crystal field environment provided by the selenide lattice, which splits the energy levels.
Luminescence emission occurs in a similar NIR window, resulting from the ²F₅/₂ → ²F₇/₂ transition. In Yb³⁺ co-doped Zinc Selenide (ZnSe) crystals, intense and sharp emission lines are observed, indicating the successful incorporation of the ions into the host lattice. The photoluminescence spectra of these materials can cover a broad emission range in the visible and near-infrared regions.
Diffuse reflection spectra of ytterbium selenide compositions such as YbSe₁.₅, YbSe₁.₂₅, and YbSe₁.₁₈ are marked by a low reflection coefficient, generally between 4% and 10%. A characteristic feature in these spectra is a subtle minimum in the diffuse reflection within the 600-650 nm wavelength range researchgate.net.
Selective Laser Spectroscopy Methods for Yb³⁺ Ion Properties
Selective laser spectroscopy is a powerful high-resolution technique used to probe the properties of specific subsets of ions within a disordered or complex material. By using a tunable laser to excite a narrow range of Yb³⁺ ions, it is possible to distinguish between ions occupying different crystallographic sites within the selenide lattice nih.gov.
This methodology is particularly effective for:
Identifying Different Optical Centers: In mixed crystals like yttrium scandates doped with Yb³⁺, selective laser spectroscopy can identify and distinguish between different types of optically active centers that arise from the substitution of different host cations by the Yb³⁺ ion nih.govresearchgate.net.
Resolving Stark Level Structure: The technique allows for precise determination of the energy levels of the Stark sublevels of both the ground (²F₇/₂) and excited (²F₅/₂) states.
Analyzing Homogeneous and Inhomogeneous Broadening: It helps in differentiating between the broadening of spectral lines due to interactions of an individual ion with its environment (homogeneous) and the broadening due to variations in the local environment across different ion sites (inhomogeneous).
In practice, time-resolved luminescence spectra are measured following selective laser excitation at a specific wavelength. The resulting luminescence decay kinetics and spectral profiles provide detailed information about the local environment and energy transfer processes affecting the selectively excited Yb³⁺ ions nih.gov.
Analysis of Cooperative Luminescence and Up-Conversion Mechanisms
In materials with a high concentration of Yb³⁺ ions, cooperative energy transfer processes can occur, leading to up-conversion luminescence. This anti-Stokes phenomenon involves the conversion of lower-energy photons (typically NIR) into higher-energy emitted photons (e.g., visible light).
The primary mechanisms involving Yb³⁺ are:
Cooperative Luminescence: This involves the simultaneous relaxation of two excited Yb³⁺ ions to their ground states, with the combined energy being emitted as a single photon at approximately twice the energy (half the wavelength) of the individual ion emission.
Cooperative Sensitization: Yb³⁺ ions can act as efficient sensitizers for other rare-earth ions (acceptors). In this process, two excited Yb³⁺ ions cooperatively transfer their energy to a neighboring acceptor ion, promoting it to a high-energy emitting state researchgate.net. This mechanism has been observed in Tb³⁺:Yb³⁺ co-doped systems, where NIR excitation of Yb³⁺ at ~975 nm leads to visible green emission from Tb³⁺ osti.gov.
Energy Transfer Up-conversion (ETU): This is a sequential process where a single Yb³⁺ ion first absorbs a pump photon. Then, a second nearby excited Yb³⁺ ion transfers its energy to the first, promoting it to a higher virtual energy level from which up-converted luminescence can occur. The efficiency of up-conversion is strongly dependent on the concentration of Yb³⁺ ions and the laser power density. A quadratic dependence on laser power is often a signature of a two-photon up-conversion process mdpi.com.
These mechanisms are fundamental to the behavior of Yb³⁺ ions and are expected to be observable in this compound, particularly in doped or concentrated systems.
Magnetic Resonance Spectroscopy
Magnetic resonance techniques probe the spin states of electrons, providing detailed information about the local magnetic environment and electronic structure of paramagnetic ions like Yb³⁺.
Electron Paramagnetic Resonance (EPR) Experiments for Spin States
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions between the Zeeman-split energy levels of an unpaired electron in a magnetic field uni-leipzig.deauburn.edu. For the Yb³⁺ ion, which has a 4f¹³ electronic configuration and an effective spin S=1/2 in its ground Kramers doublet, EPR is a highly sensitive probe of its magnetic properties.
Key information derived from EPR studies on Yb³⁺-containing materials includes:
The g-tensor: The interaction between the electron spin and the external magnetic field is described by the g-tensor. Its principal values (gₓ, gᵧ, g₂) are determined from the resonance field positions in the EPR spectrum. The deviation of the g-factor from the free electron value (gₑ ≈ 2.0023) is caused by spin-orbit coupling. The anisotropy of the g-tensor (i.e., the differences between its principal values) directly reflects the local symmetry of the crystal field around the Yb³⁺ ion auburn.edu.
Detection of Ion Pairs: In sufficiently concentrated samples, EPR can distinguish between isolated Yb³⁺ ions and magnetically coupled Yb³⁺-Yb³⁺ pairs. The interaction between paired ions leads to a distinct set of resonance lines in the spectrum. The temperature dependence of the intensity of these "pair lines" can be correlated with luminescence data to confirm their origin researchgate.net.
The table below shows representative g-tensor values obtained from EPR studies on Yb³⁺ in different host crystals, illustrating how the local environment affects the magnetic signature.
| Host Crystal | gₓ | gᵧ | g₂ | Reference |
| Li₆Y(BO₃)₃ | 1.15 | 2.50 | 4.63 | researchgate.net |
| BaY₂F₈ | 1.309 | 2.263 | 4.79 | researchgate.net |
| β-PbF₂ (cubic site) | 3.442 | 3.442 | 3.442 | researchgate.net |
Neutron Scattering Techniques for Magnetic Interactions and Spin Excitations
Neutron scattering is a uniquely powerful technique for studying the magnetic properties of materials at a microscopic level. Neutrons possess a magnetic dipole moment that interacts directly with the magnetic moments of unpaired electrons, allowing for the direct measurement of magnetic structures and their dynamics (spin excitations) nist.govornl.gov.
Inelastic Neutron Scattering (INS) is particularly valuable for studying this compound because it can directly probe the crystal-field (CF) excitations. An incident neutron can lose or gain energy by creating or annihilating a magnetic excitation, such as transitioning a Yb³⁺ ion between its crystal-field-split energy levels.
Key applications of INS to Yb³⁺ systems include:
Mapping Crystal Field Levels: By measuring the energy lost by the scattered neutrons, a precise energy level scheme for the Yb³⁺ ion can be constructed. This is crucial for determining the crystal field parameters that describe the electrostatic environment of the ion.
Probing Magnetic Interactions: The exchange interactions between neighboring Yb³⁺ ions or between Yb³⁺ and other magnetic ions (like Fe³⁺) manifest as dispersions in the excitation spectrum aps.org. This means the energy of an excitation depends on the momentum transfer, which can be mapped out across the Brillouin zone.
Characterizing Spin Dynamics: The technique provides detailed information on low-energy excitations, such as the splitting of the ground-state doublet due to exchange interactions, which is fundamental to understanding the low-temperature magnetic ordering and quantum phenomena aps.org.
For example, low-energy INS studies on Yb₃Fe₅O₁₂ have revealed dispersionless single-ion excitations corresponding to the ground-state doublet splitting on the two distinct Yb sites, as well as hybridized modes where Yb crystal field excitations couple with the Fe spin-wave modes aps.org. Such experiments, if applied to this compound, would provide definitive information on the magnetic Hamiltonian of the system.
Quantum Phenomena and Topological States in Ytterbium Selenide Systems
Quantum Spin Liquid (QSL) Candidates
A quantum spin liquid (QSL) is an exotic state of matter where magnetic moments remain disordered and highly entangled even at absolute zero temperature, defying the conventional tendency to form a magnetically ordered state. iphy.ac.cn Ytterbium-based delafossite compounds, such as NaYbSe₂, are considered prime candidates for realizing a QSL state due to the combination of a triangular lattice structure, which creates geometric frustration, and the strong spin-orbit coupling inherent to the 4f electrons of the Yb³⁺ ions.
Investigation of Frustrated Triangular Lattice Systems (e.g., NaYbSe₂, AYbSe₂)
The AYbSe₂ (where A = Na, K, Rb, Cs) family of compounds crystallizes in structures that feature perfect two-dimensional triangular layers of Yb³⁺ ions. arxiv.orgresearchgate.net For instance, NaYbSe₂ adopts a trigonal space group (R-3m), where layers of edge-sharing YbSe₆ octahedra are separated by Na⁺ ions. This layered structure introduces strong geometric frustration, as antiferromagnetic interactions on a triangular lattice cannot be simultaneously satisfied.
A key characteristic of these materials is the absence of long-range magnetic order at temperatures far below the energy scale of their magnetic interactions. aps.org Experimental measurements on high-quality single crystals of NaYbSe₂ confirm the lack of any spin freezing or magnetic ordering down to 50 mK. aps.org This persistent fluctuation, preventing a conventional ordered ground state, is a hallmark of a potential QSL. The magnetic properties are highly anisotropic, and at low temperatures, the crystal electric field effects cause the Yb³⁺ ions to behave as effective spin-1/2 (pseudospin-1/2) local moments. aps.org
| Compound | Space Group | Lattice Parameters (a, c) | Yb-Yb In-plane Distance | Key Magnetic Feature |
|---|---|---|---|---|
| NaYbSe₂ | R-3m | ~4.06 Å, ~20.9 Å | ~4.06 Å | No magnetic order down to 50 mK aps.org |
| CsYbSe₂ | P6₃/mmc | ~4.35 Å, ~15.5 Å | ~4.35 Å | XY triangular antiferromagnet aps.org |
Superconductivity and Insulator-to-Metal Transitions (Mott Transitions) under Pressure
At ambient pressure, NaYbSe₂ is classified as a charge-transfer insulator. aps.orgdoaj.org However, the application of high pressure induces a dramatic change in its electronic properties. Experimental studies have revealed a pressure-induced insulator-to-metal transition in several of these compounds. aps.orggithub.io In NaYbSe₂, this transition begins at approximately 60 GPa. aps.orggithub.io Further compression leads to the emergence of superconductivity at pressures above 100 GPa. aps.orggithub.io
Detailed theoretical and experimental analyses suggest this is not a simple Mott transition. Instead, the insulator-to-metal transition in NaYbSe₂ is a complex, two-stage process. doaj.org With increasing pressure, the material first transitions from a charge-transfer insulator to a semi-metallic state characterized by incoherent Kondo scattering. doaj.org As pressure increases further, it evolves into a heavy-fermion metal, and it is within this phase that superconductivity appears. doaj.org The sister compound CsYbSe₂ also undergoes a pressure-induced insulator-to-metal transition, but this occurs at a much lower pressure of around 24 GPa and is accompanied by a structural change from a hexagonal to a tetragonal lattice. aps.orggithub.io
| Compound | Transition Type | Critical Pressure (Approx.) | Resulting Phase |
|---|---|---|---|
| NaYbSe₂ | Insulator-to-Metal | ~60 GPa aps.orggithub.io | Heavy-fermion metal doaj.org |
| Superconductivity | >100 GPa aps.orggithub.io | Superconductor | |
| CsYbSe₂ | Insulator-to-Metal | ~24 GPa aps.orggithub.io | Metallic |
| NaYbS₂ | Insulator-to-Metal | ~59 GPa | Metallic iphy.ac.cn |
Non-Fermi Liquid Behavior Associated with Exotic Spin Excitations
A key signature of a QSL is the presence of fractionalized spin excitations, known as spinons, which differ fundamentally from the integer spin-wave excitations (magnons) found in magnetically ordered systems. In NaYbSe₂, inelastic neutron scattering experiments have revealed a clear magnetic excitation continuum, which is a direct signature of these deconfined spinons. researchgate.net This continuum suggests that the ground state is a QSL with a spinon Fermi surface. researchgate.net
The presence of these exotic excitations can lead to anomalous transport properties. In the pressure-induced metallic state of NaYbSe₂, a region exhibiting non-Fermi liquid behavior, characterized by a linear temperature dependence of resistivity, has been identified. doaj.orgresearchgate.net This behavior is observed in the transition region before the system fully enters the heavy-fermion state and may be associated with a delocalization quantum critical point. doaj.org The observation of similar non-Fermi liquid characteristics in the related compound NaYbS₂ under pressure suggests this may be a universal feature of this family of materials as they are tuned from an insulating to a metallic state. iphy.ac.cn
Heisenberg Model and Spin-Orbit Entanglement in 4f Magnetic Ions
The magnetic behavior in Ytterbium selenides is governed by the Yb³⁺ ions. The electronic configuration of Yb³⁺ includes a partially filled 4f shell, which is subject to strong spin-orbit coupling. This interaction, combined with the crystal electric field from the surrounding Se²⁻ ions, splits the degenerate ground state into several "Kramers doublets". At low temperatures, only the lowest-energy doublet is populated, which can be described as an effective pseudospin-1/2 system. aps.org
The interactions between these pseudospins are complex and anisotropic. They are often modeled using an anisotropic Heisenberg (or XXZ) model on a triangular lattice. aps.org The absence of long-range order at zero field in NaYbSe₂ is attributed to the strong bond frustration inherent in the lattice, which is enhanced by quantum fluctuations arising from the complex, spin-orbit entangled 4f ground state. aps.org This interplay classifies NaYbSe₂ as a unique model system for a spin-orbit-driven QSL on a perfect triangular lattice. aps.org
Topological Insulator (TI) Characteristics
Topological insulators (TIs) are materials that are electrical insulators in their bulk but feature conducting states on their surface. aps.orgyoutube.com These surface states are protected by time-reversal symmetry and consist of massless Dirac fermions, leading to so-called Dirac cones in their electronic band structure. aps.orgwikipedia.org The formation of a TI typically requires strong spin-orbit coupling to induce an inversion of the bulk bands near the Fermi level.
While some ytterbium-based compounds, such as the mixed-valence insulator YbB₆, have been identified as topological insulators, current research has not established similar properties in the ytterbium selenide (B1212193) family (AYbSe₂). arxiv.org Theoretical and experimental investigations into materials like NaYbSe₂ and CsYbSe₂ have primarily focused on their frustrated magnetism and QSL properties. Band structure calculations for these selenides identify them as charge-transfer insulators at ambient pressure, without the specific band inversion characteristic of a Z₂ topological insulator. aps.orgdoaj.org
Gapless Surface States and Bulk Band Gaps in Dirac Materials
A defining feature of a 3D topological insulator is the existence of a bulk electronic band gap, separating the valence and conduction bands, coupled with gapless surface states that span this gap. aps.org These surface states exhibit a linear energy-momentum dispersion relation, forming a feature known as a Dirac cone. wikipedia.org The point where the linearly dispersing bands meet is the Dirac point. wikipedia.org
These characteristics have been extensively studied in canonical TI materials like bismuth selenide (Bi₂Se₃) but have not been observed in ytterbium selenide systems like NaYbSe₂. nih.govresearchgate.net The electronic structure of NaYbSe₂ is that of a wide-gap insulator, but it lacks the requisite inverted band ordering to host topologically protected surface states. doaj.org Therefore, while exhibiting other profound quantum electronic phenomena, ytterbium selenides are not currently considered to be topological insulators or Dirac semimetals.
Z2 Topological Invariants and First-Principles Calculations
Topological insulators are a class of materials that are electrically insulating in their interior but conduct electricity on their surface. These conducting states are protected by time-reversal symmetry and are characterized by a topological invariant known as the Z2 invariant. The Z2 invariant can distinguish between a conventional insulator and a topological insulator.
First-principles calculations, which are based on density functional theory (DFT), are a powerful tool for predicting the electronic and structural properties of materials. In a theoretical study of ytterbium chalcogenides, including this compound (YbSe), first-principles calculations using the generalized gradient approximation (GGA) were employed to determine its fundamental properties. These calculations yielded a computed energy band gap of 1.32 eV for YbSe. researchgate.net The study also determined an optimized lattice parameter of 5.66 Å. researchgate.net
| Compound | Calculated Band Gap (eV) | Optimized Lattice Parameter (Å) |
|---|---|---|
| YbS | 1.14 | 5.60 |
| YbSe | 1.32 | 5.66 |
| YbTe | 1.48 | 6.136 |
Topological Crystalline Insulators (TCIs) and Controllable Band Gaps
Beyond topological insulators protected by time-reversal symmetry, there exists a class of materials known as topological crystalline insulators (TCIs). In TCIs, the topological protection of the surface states is provided by a crystal symmetry, such as a mirror symmetry. This additional symmetry constraint can lead to novel electronic properties and surface state configurations.
The classification of a material as a TCI requires a detailed analysis of its band structure in conjunction with its crystal symmetries. Currently, there is no available research in the surveyed literature that specifically identifies this compound as a topological crystalline insulator.
The ability to control the band gap of a material is crucial for its application in electronic and optoelectronic devices. For two-dimensional materials, such as transition metal dichalcogenides, methods like creating van der Waals heterostructures have been explored to engineer the band gap. For instance, a SiS/BSe heterostructure has been shown through first-principles calculations to have a reduced band gap compared to its constituent monolayers, which could enhance its optical absorption. rsc.org However, specific studies on the controllable band gap of this compound are not present in the available literature.
Dirac Electron Presence and Terahertz Nonlinear Optical Devices
Dirac electrons are electrons that behave as if they have no mass, and their energy is linearly proportional to their momentum, similar to photons. This behavior is a consequence of a specific type of band structure where the conduction and valence bands touch at discrete points, known as Dirac points. Materials hosting Dirac electrons, such as graphene and topological insulators, exhibit a range of exotic electronic phenomena.
The unique properties of Dirac electrons make them promising for applications in next-generation electronic and optoelectronic devices, including terahertz (THz) nonlinear optical devices. The strong and nonlinear interaction of Dirac electrons with THz radiation can be exploited for applications such as frequency conversion and high-speed modulation.
At present, there is no direct experimental or theoretical evidence in the surveyed literature to suggest the presence of Dirac electrons in this compound. Consequently, its potential for use in terahertz nonlinear optical devices has not been explored.
Quantum Coherence and Entanglement Studies (with Ytterbium Atoms as a Model)
While the specific quantum properties of the compound this compound remain largely unexplored, ytterbium atoms have emerged as a leading platform for research in quantum coherence and entanglement. The unique electronic structure of ytterbium, with its two valence electrons, provides a rich playground for manipulating quantum states.
Schrödinger-Cat States and Advanced Quantum Metrology
A Schrödinger-cat state is a quantum superposition of two macroscopically distinct states, analogous to Schrödinger's famous thought experiment where a cat is simultaneously alive and dead. wikipedia.org In the context of quantum metrology, which aims to use quantum effects to enhance measurement precision, these states are highly valuable.
Researchers have successfully created long-lived Schrödinger-cat states using ytterbium-173 atoms. thequantuminsider.comscitechdaily.com By preparing a superposition of two opposite spin orientations, a coherence time exceeding 20 minutes has been achieved. scitechdaily.com This remarkable stability allows for highly sensitive measurements that approach the Heisenberg limit, the ultimate precision allowed by quantum mechanics. scitechdaily.com Such advancements pave the way for the development of ultra-sensitive atomic magnetometers and other quantum sensors. thequantuminsider.comscitechdaily.com
Decoherence Mitigation Strategies, including Magic Wavelengths in Optical Lattices
A major challenge in quantum information processing is decoherence, the loss of quantum properties due to interactions with the environment. In experiments with atoms trapped in optical lattices, a significant source of decoherence is the differential light shift of the atomic energy levels caused by the trapping laser.
One powerful strategy to mitigate this is the use of "magic wavelengths". At a magic wavelength, the light shifts for the two states of a quantum transition are identical, effectively making the transition frequency immune to the intensity of the trapping laser. mariannasafronova.com For the 6s² ¹S₀ – 6s6p ³P₁ intercombination transition in neutral ytterbium, magic wavelengths have been both calculated and experimentally measured. mariannasafronova.comaps.org For the π transition (Δm = 0), the magic wavelength is approximately 1035.68 nm, while for the σ transitions (|Δm| = 1), it is around 1036.12 nm. mariannasafronova.comaps.org Operating at these wavelengths can significantly enhance the coherence time of ytterbium atoms in optical lattices. mariannasafronova.com
| Transition | Magic Wavelength (nm) |
|---|---|
| π (Δm = 0) | 1035.68(4) |
| σ (|Δm| = 1) | 1036.12(3) |
Applications in Advanced Materials Science
Thermoelectric Materials Research
Thermoelectric materials can directly convert heat energy into electrical energy and vice-versa, with their efficiency quantified by the dimensionless figure of merit, ZT. linseis.comlinseis.com The ZT value is defined by the formula ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. linseis.compnas.org A higher ZT value indicates greater conversion efficiency. Ytterbium has been instrumental in the development of high-performance thermoelectric materials.
A primary goal in thermoelectric material design is to maximize the ZT value. This is typically achieved by increasing the power factor (S²σ) while simultaneously decreasing the thermal conductivity (κ). linseis.com The inclusion of ytterbium in certain crystal structures has proven to be an effective strategy for achieving high ZT values.
In Yb-filled skutterudites, significant ZT values have been reported. For the composition In₀.₁Yb₀.₁Co₄Sb₁₂, a ZT value greater than 0.85 is maintained over a wide temperature range from 570 to 900 K, reaching a peak of approximately 1.0 at 750 K. aip.org Further optimization in other Yb-filled skutterudite systems has yielded even higher peak ZT values, such as 1.28 at 740 K and 1.34 at 780 K. vt.edu These values are among the best reported for n-type skutterudites and demonstrate the efficacy of ytterbium in enhancing thermoelectric performance.
Table 1: Figure of Merit (ZT) in Ytterbium-Containing Thermoelectric Materials
| Compound | Max ZT Value | Temperature (K) |
|---|---|---|
| In₀.₁Yb₀.₁Co₄Sb₁₂ | ~1.0 | 750 |
| Yb₀.₃₅Co₃.₅Fe₀.₅Sb₁₂ | 1.28 | 740 |
| Yb₀.₄Co₃.₅Fe₀.₅Sb₁₂ | 1.34 | 780 |
The power factor is critically dependent on the material's electronic properties, namely the carrier concentration (n) and carrier mobility (μ). An optimal carrier concentration, typically around 10¹⁹ carriers/cm³, is often required to maximize the power factor. aip.org In skutterudite compounds, filling the structural voids with Yb atoms provides additional electrons, thereby increasing the carrier concentration. aps.org For instance, as the filling fraction of Yb increases from 0.25 to 0.5 in YbₓCo₄₋yFeᵧSb₁₂, the carrier concentration rises accordingly. vt.edu
While increasing carrier concentration is beneficial, it must be balanced, as it can sometimes adversely affect the Seebeck coefficient. aps.org However, certain Yb-filled skutterudites exhibit unique electronic structures. Ab initio calculations have revealed the presence of non-trivial topological states in Yb-filled CoSb₃. aps.org The linear bands associated with these states can lead to low effective mass for charge carriers and consequently high carrier mobility, which helps to maintain a high power factor even at increased carrier concentrations. aps.org Similarly, Ytterbium Silicide (YbSi₂) exhibits high electrical conductivity, contributing to its large power factor. researchgate.net
Table 2: Electronic Properties of Yb-Filled Skutterudites at Room Temperature
| Compound | Carrier Concentration (n_H) (cm⁻³) | Carrier Mobility (μ_H) (cm²/V·s) |
|---|---|---|
| Yb₀.₂₅Co₃.₉Fe₀.₁Sb₁₂ | 2.8 x 10²⁰ | 55.4 |
| Yb₀.₃₅Co₃.₅Fe₀.₅Sb₁₂ | 7.2 x 10²⁰ | 27.6 |
| Yb₀.₄Co₃.₅Fe₀.₅Sb₁₂ | 8.1 x 10²⁰ | 24.3 |
Data extracted from research on Yb-filled skutterudites. vt.edu
A key strategy for enhancing ZT is to reduce the lattice thermal conductivity (κ_lat) without impairing electrical properties, a concept often referred to as "phonon-glass, electron-crystal". cambridge.org The heavy mass and relatively large atomic radius of ytterbium make it an ideal "rattling" atom when introduced into the void spaces of cage-like crystal structures such as skutterudites. These loosely bound Yb ions oscillate with low frequency within the cages, effectively scattering the heat-carrying acoustic phonons and thereby suppressing thermal transport. aip.orgcambridge.org
This "rattling" mechanism leads to a dramatic reduction in lattice thermal conductivity. In In₀.₁Yb₀.₁Co₄Sb₁₂, the addition of Yb decreases the κ_lat by more than a factor of two compared to the singly-filled reference sample, achieving a value of ~1.7 W m⁻¹ K⁻¹ at 600 K. aip.org Other studies on Yb-Fe-Co-Sb skutterudites have reported ultralow thermal conductivities of 2.0–2.5 W/m·K at room temperature and as low as 1.75 W/m·K at 600 K, which are among the lowest values reported for this class of materials. vt.edu Ytterbium silicide (YbSi₂) also exhibits a relatively low lattice thermal conductivity of 3.0 W m⁻¹ K⁻¹ at room temperature, which contributes to its promising thermoelectric properties. researchgate.net
Table 3: Thermal Conductivity in Ytterbium-Containing Materials
| Compound | Thermal Conductivity (κ) (W/m·K) | Temperature (K) |
|---|---|---|
| In₀.₁Yb₀.₁Co₄Sb₁₂ | ~1.7 | 600 |
| Yb₀.₄Co₃.₅Fe₀.₅Sb₁₂ | ~1.75 | ~600 |
| YbSi₂ | 3.0 | 300 |
The use of ytterbium exemplifies advanced doping and material design strategies for optimizing thermoelectric performance.
Yb-filled Skutterudites : The primary strategy involves filling the crystallographic voids of the CoSb₃ skutterudite structure. This approach, known as filled skutterudites, utilizes Yb atoms to act as phonon scattering centers. aip.orgcambridge.org The filling fraction can be tuned to optimize the balance between reduced thermal conductivity and favorable electronic properties. vt.edu Furthermore, a "double-filling" approach, using Yb in conjunction with another element like Indium (In), has been shown to further reduce thermal conductivity. aip.org The choice of Yb is strategic due to its heavy mass and ability to donate electrons, which helps in tuning the carrier concentration. aip.orgvt.edu
Yb-silicides : In this class of materials, ytterbium is a fundamental constituent of the compound itself, such as in Ytterbium Silicide (YbSi₂). researchgate.net This material shows promise due to an intrinsically high power factor derived from the mixed-valence state of Yb²⁺ and Yb³⁺, which leads to a large Seebeck coefficient and high electrical conductivity. researchgate.net Optimization strategies for silicides involve forming solid solutions, for example by alloying with Germanium to create Yb(Si₁₋ₓGeₓ)₂, which has been shown to achieve a power factor of 3.6 mW m⁻¹ K⁻² at room temperature. researchgate.net
Spintronics and Magnetization Dynamics
Spintronics is a field of electronics that utilizes the intrinsic spin of the electron, in addition to its charge, to carry information. A key challenge in spintronics is the ability to control and manipulate electron spin states efficiently.
While research on the spintronic applications of the bulk compound Ytterbium Selenide (B1212193) is limited, the element ytterbium is central to cutting-edge research in the optical control of spin states for quantum information processing. mpg.deunifi.it This research primarily focuses on trapping and manipulating individual ytterbium atoms, particularly the ¹⁷¹Yb isotope, which has a nuclear spin of 1/2. aps.orgarxiv.org
In these systems, single ¹⁷¹Yb atoms are isolated and held in place using tightly focused laser beams known as optical tweezers. aps.org The nuclear spin of the trapped atom serves as a highly coherent and long-lived two-level quantum system, or qubit. aps.orgarxiv.org Researchers can then use other precisely controlled laser pulses (optical fields) to manipulate the spin state of the nucleus. This optical approach allows for extremely fast qubit rotations, on the order of sub-microseconds, with high fidelity. aps.org The nuclear spin is well-isolated from its environment, leading to long coherence times, which is crucial for quantum memory applications. aps.orgarxiv.org This work on optically manipulated ytterbium atoms demonstrates a powerful method for controlling spin states, a fundamental requirement for building future spintronic and quantum computing devices. quantum-munich.de
Ultrafast Spin Dynamics Probing using Soft X-ray Microscopy
The study of ultrafast spin dynamics in magnetic materials has been significantly advanced by techniques such as scanning transmission X-ray microscopy (STXM). This method combines magnetic contrast with high spatial (around 25 nm) and temporal (around 70 ps) resolution, enabling the direct imaging of the dynamics of magnetic quasiparticles like vortices and domain walls. The excitation of these dynamics can be achieved through various means, including AC magnetic fields or spin transfer torque. A key finding in this area is the ability to induce vortex core reversal through the sub-GHz excitation of the vortex gyromode, a process that involves the generation of a vortex-antivortex pair.
While specific studies on ytterbium selenide using this technique are not extensively documented, the principles of probing spin dynamics with soft X-ray microscopy are broadly applicable to magnetic materials. Given that ytterbium-containing compounds can exhibit magnetic ordering, STXM presents a powerful tool for investigating the nanoscale magnetic behavior of this compound. Future research could focus on applying time-resolved X-ray microscopy to understand the spin dynamics in this compound thin films or nanostructures, providing valuable insights into its potential for spintronic applications.
Spin-Orbit Coupling Phenomena in Magnetic Materials
Spin-orbit coupling (SOC) is a fundamental interaction in magnetic materials that links the spin of an electron to its orbital motion. This interaction is particularly strong in materials containing heavy elements, such as rare earths like ytterbium. In the context of rare-earth-based frustrated magnets, strong spin-orbit coupling is a key ingredient that can lead to exotic quantum states, such as quantum spin liquids.
Rare-earth chalcogenides, a class of materials that includes this compound, are of significant interest for studying the effects of strong SOC. In these materials, the rare-earth ions form triangular lattices, which can lead to frustrated magnetic interactions. The strong SOC in these compounds gives rise to anisotropic effective-spin interactions, which can enhance spin correlations and influence the magnetic ground state. Theoretical and experimental studies on related rare-earth chalcogenides suggest that the interplay between geometric frustration and strong SOC can prevent long-range magnetic ordering, even at very low temperatures, which is a hallmark of a quantum spin liquid state.
Optoelectronic Applications
Utilization of Topological Insulators (e.g., Bi2Se3) as Saturable Absorbers in Ytterbium-Doped Fiber Lasers
Topological insulators, such as Bismuth Selenide (Bi2Se3), have garnered significant attention for their unique electronic and optical properties. One of their promising applications is as saturable absorbers in passively Q-switched and mode-locked fiber lasers. A saturable absorber is a material whose absorption of light decreases as the intensity of the light increases. This property allows for the generation of short, intense pulses of light.
In the context of ytterbium-doped fiber lasers, which typically operate around a wavelength of 1.06 μm, Bi2Se3 has been successfully demonstrated as an effective saturable absorber. arxiv.orgarxiv.org The broadband saturable absorption of Bi2Se3 makes it suitable for use in fiber lasers operating at different wavelengths. arxiv.orgoptica.org
Researchers have fabricated fiber-integrated Bi2Se3-based saturable absorbers by depositing few-layer Bi2Se3 nanosheets onto the end of a fiber ferrule. arxiv.orgarxiv.org When inserted into the cavity of a ytterbium-doped fiber laser, these saturable absorbers enable stable Q-switching operation, producing microsecond-duration pulses with kilohertz repetition rates. arxiv.orgarxiv.orgarxiv.org The performance of these lasers is comparable to those using other saturable absorbers like carbon nanotubes and graphene. arxiv.org
Below is a data table summarizing the performance of a passively Q-switched ytterbium-doped fiber laser using a few-layer Bi2Se3 saturable absorber.
| Property | Value |
| Operating Wavelength | 1.06 μm |
| Shortest Pulse Duration | 1.95 μs arxiv.orgarxiv.org |
| Maximum Pulse Energy | 17.9 nJ arxiv.orgarxiv.org |
| Tunable Pulse Repetition Rate | 8.3 to 29.1 kHz arxiv.orgarxiv.org |
| Saturable Optical Intensity of Bi2Se3 | 53 MW/cm² arxiv.orgarxiv.org |
Design of Optical and Photonic Devices using Ytterbium-Doped Selenides
Ytterbium-doped materials are widely used in the design of various optical and photonic devices, particularly in the near-infrared region. researchgate.netthorlabs.com The simple electronic structure of the Yb³⁺ ion, with only two energy multiplets, leads to high efficiency in laser and amplifier systems. researchgate.net Selenide glasses, a type of chalcogenide glass, are excellent host materials for rare-earth ions like ytterbium for mid-infrared applications due to their high transparency in this spectral range and low phonon energies, which reduces non-radiative decay rates. mdpi.comresearchgate.net
The design of optical and photonic devices using ytterbium-doped selenides focuses on leveraging these properties. For instance, ytterbium-doped selenide glass fibers are being developed for mid-infrared lasers and amplifiers. mdpi.comresearchgate.net The design of these fibers involves optimizing the glass composition, the concentration of ytterbium ions, and the fiber geometry to achieve the desired optical properties. Numerical modeling is often employed to predict and optimize the performance of these devices, considering factors such as pump wavelength, fiber length, and output coupler reflectivity. researchgate.net
Doping and Alloying Effects on Ytterbium Selenide Systems
Influence of Dopant Concentration on Electronic and Structural Properties
The concentration of dopants introduced into the ytterbium selenide (B1212193) lattice is a critical parameter that directly influences its fundamental electronic and structural properties. The effects are generally dose-dependent, with low or light doping levels (on the order of one dopant atom per 100 million host atoms) causing subtle changes, while high or heavy doping (one per ten thousand atoms) can lead to significant modifications and even degenerate semiconductor behavior wikipedia.org.
Electronic Properties: Doping introduces new energy levels within the band gap of the semiconductor waferworld.com. In the case of YbSe, introducing donor impurities would create energy levels near the conduction band, while acceptor impurities would form levels near the valence band halbleiter.org. The concentration of these dopants directly impacts the Fermi level and the carrier concentration, which in turn alters electronic properties such as electrical conductivity and the Seebeck coefficient. For instance, studies on other selenides like PbSe have shown that doping with elements from Group IIIA (like Ga and In) effectively increases the electron concentration, a key factor for tuning thermoelectric performance scispace.comnih.gov. As dopant concentration increases, the band gap itself can appear to change. In heavily doped n-type semiconductors, the Fermi level can move into the conduction band, causing an effective widening of the optical band gap known as the Burstein-Moss effect.
Structural Properties: The introduction of dopant atoms into the YbSe crystal lattice, which typically adopts a cubic rock-salt structure, inevitably affects its structural parameters. The extent of this change is largely dependent on the difference in ionic radius and charge between the dopant and the host atom (Yb²⁺ or Se²⁻) it replaces. An increase in dopant concentration can lead to a systematic change in the lattice parameter, which can often be approximated by Vegard's law for solid solutions. For example, in erbium-ytterbium co-doped ZnO, the doping concentration was found to affect the material's crystallinity nih.gov. Similarly, in Cu-doped ZnSe, an increase in the Cu ratio led to a decrease in the unit cell volume researchgate.net. Such structural modifications, including changes in crystallite size and the introduction of micro-strain, are directly tied to the dopant concentration.
Interactive Data Table: Expected Impact of Dopant Concentration on YbSe Properties
Below is a hypothetical representation of how properties might change with increasing concentration of a generic n-type dopant in YbSe, based on common observations in other semiconductor systems.
| Dopant Concentration | Lattice Parameter | Carrier Concentration | Band Gap (Optical) | Electrical Conductivity |
| Undoped | 5.93 Å (Calculated) | Low | Nominal | Low |
| Low | Slight decrease/increase | Increases linearly | Largely unchanged | Increases |
| Medium | Measurable decrease/increase | Increases | Possible Burstein-Moss shift | High |
| High (Degenerate) | Significant change | Saturates | Significant Burstein-Moss shift | Very High (Metallic-like) |
Isomorphic Substitution and Induced Lattice Distortions
Isomorphic substitution involves replacing a host ion in a crystal lattice with a dopant ion of similar size and the same charge (isovalent). This process is a key method for creating solid solutions and fine-tuning material properties without drastically altering the crystal structure or introducing charge carriers. When the substituting ion has a different size from the host ion, it induces localized strain, leading to lattice distortions.
In ytterbium selenide (YbSe), the Yb²⁺ cation or the Se²⁻ anion can be substituted.
Cationic Substitution: Ytterbium (Yb²⁺) could potentially be substituted by other divalent cations like Ca²⁺, Sr²⁺, or Mn²⁺.
Anionic Substitution: Selenium (Se²⁻) could be isovalently substituted by other chalcogenide ions, most notably tellurium (Te²⁻) or sulfur (S²⁻).
The primary consequence of such substitution is the creation of lattice strain due to the mismatch in ionic radii. For example, substituting the larger Te²⁻ ion for Se²⁻ would expand the lattice, while substituting the smaller S²⁻ ion would cause it to contract. These distortions can scatter phonons (lattice vibrations), which is a crucial mechanism for reducing lattice thermal conductivity—a desirable trait for improving the efficiency of thermoelectric materials. The substitution of Te for Se has been shown to tune the electronic structure and thermoelectric properties in SnSe agsdevices.com.
Data Table: Ionic Radii and Potential for Isomorphic Substitution in YbSe
This table compares the ionic radii of Yb²⁺ and Se²⁻ with potential isovalent dopants to predict the nature of the induced lattice distortion.
| Host Ion | Ionic Radius (Å) | Potential Substituent | Ionic Radius (Å) | Expected Lattice Effect |
| Yb²⁺ | 1.02 | Ca²⁺ | 1.00 | Minor Contraction |
| Yb²⁺ | 1.02 | Sr²⁺ | 1.18 | Expansion |
| Yb²⁺ | 1.02 | Mn²⁺ | 0.83 | Contraction |
| Se²⁻ | 1.98 | S²⁻ | 1.84 | Contraction |
| Se²⁻ | 1.98 | Te²⁻ | 2.21 | Expansion |
Modulation of Carrier Type and Concentration through Doping
Aliovalent doping, where the impurity ion has a different charge than the host ion it replaces, is the primary method for controlling the carrier type (n-type or p-type) and concentration in a semiconductor.
N-type Doping: To achieve n-type conductivity in YbSe, where electrons are the majority charge carriers, one could introduce a dopant that donates an extra electron to the lattice. This can be accomplished in two ways:
Cation Site Doping: Substituting the divalent Yb²⁺ with a trivalent cation (a donor), such as a rare-earth element like Gadolinium (Gd³⁺) or Lanthanum (La³⁺). Each trivalent ion would contribute one excess electron that can be promoted to the conduction band.
Anion Site Doping: Replacing the divalent Se²⁻ with a monovalent anion from the halogen group (an acceptor), such as Chlorine (Cl⁻) or Iodine (I⁻). However, it is more common to achieve n-type doping in II-VI compounds by substituting the cation with a higher-valence cation halbleiter.orgsemicon-storage.comsemiconductors-simplified.com.
P-type Doping: For p-type conductivity, where holes are the majority carriers, the dopant must create a deficit of electrons.
Cation Site Doping: Substituting Yb²⁺ with a monovalent cation (an acceptor), such as Sodium (Na⁺) or Potassium (K⁺). Each monovalent ion would create one hole in the valence band. Potassium doping, for example, has been successfully used to induce strong p-type behavior in PbSe and PbTe acs.org.
Anion Site Doping: Replacing Se²⁻ with a trivalent anion from Group 15 (a donor), such as Phosphorus (P³⁻) or Antimony (Sb³⁻). Each such substitution would introduce a hole.
The carrier concentration can be precisely controlled by the dopant concentration, up to the solubility limit of the dopant in the YbSe host lattice. Hall effect measurements are the standard experimental technique used to determine the carrier type and concentration in doped semiconductors scispace.com.
Theoretical Prediction and Experimental Verification of Doping Effects
A modern approach to materials design involves a synergistic combination of theoretical modeling and experimental synthesis and characterization. First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the effects of doping before any experimental work is undertaken arxiv.orgyoutube.com.
Theoretical Predictions: DFT calculations can be used to model a supercell of the YbSe crystal lattice where one of the host atoms is replaced by a dopant atom youtube.comyoutube.com. These simulations can predict:
Formation Energies: The energy required to substitute a dopant into the lattice, which helps determine its thermodynamic stability and potential solubility.
Structural Changes: The resulting lattice parameters and local bond distortions after doping. A DFT study on undoped YbSe, for example, has calculated its equilibrium lattice parameter researchgate.net.
Electronic Structure: The modified band structure and density of states (DOS), showing the position of dopant-induced energy levels within the band gap and predicting whether the material will be n-type or p-type ru.nl.
For instance, DFT calculations on co-doped V₂O₅ have been used to effectively examine the impact of rare-earth ions (including Yb) on its properties nih.gov.
Experimental Verification: The theoretical predictions must be validated through experimental work. This typically involves:
Synthesis: Synthesizing doped YbSe samples, often through solid-state reaction, melt-growth, or co-precipitation methods, with varying dopant concentrations.
Structural Characterization: Using X-ray Diffraction (XRD) to measure the actual lattice parameters and confirm the crystal structure, comparing the results with DFT predictions.
Electronic and Transport Characterization: Measuring the band gap (via optical spectroscopy), carrier concentration and type (via Hall effect measurements), and electrical conductivity. These experimental results provide direct verification of the theoretical models. Studies on other doped selenides frequently show good agreement between calculated and experimentally measured properties, validating the predictive power of the theoretical approach agsdevices.com.
This iterative cycle of prediction and verification is crucial for accelerating the discovery and optimization of doped this compound systems for specific applications.
Methodological Advancements and Future Research Directions
Predictive Synthesis Strategies for Novel Ytterbium Selenide (B1212193) Phases
The synthesis of new solid-state materials has traditionally been a process of exploratory experimentation. However, the advent of computational materials science and data-driven approaches is shifting the paradigm towards a more predictive and rational design of materials. For complex systems like ytterbium selenides, which can exhibit multiple phases and stoichiometries, these predictive strategies are invaluable.
The application of machine learning and data-driven methodologies is revolutionizing materials discovery. researchgate.netresearchgate.netarxiv.org In the context of chalcogenide materials, which include ytterbium selenides, researchers are utilizing large datasets of known compounds to train machine learning models. researchgate.netresearchgate.net These models can predict the properties of yet-to-be-synthesized materials, guiding experimental efforts towards the most promising candidates. researchgate.net
Data-driven classifiers, a type of machine learning algorithm, can be trained to predict the crystal structure or phase of a material based on its elemental composition and synthesis parameters. nih.govnih.gov For instance, a model could be trained on a dataset of known rare-earth chalcogenides, learning the relationships between the constituent elements, synthesis temperature, and the resulting crystal structure. This approach can significantly reduce the number of experiments needed to identify new, stable phases of ytterbium selenide.
One powerful technique in this domain is the use of SHAP (SHapley Additive exPlanations) values, which can interpret the output of machine learning models and reveal the key chemical features that influence a material's properties. arxiv.org This allows researchers to understand not just what the model predicts, but why, providing valuable insights for the rational design of new materials. researchgate.netresearchgate.net The development of such predictive models can be accelerated by leveraging existing materials databases like SciGlass and INTERGLAD. researchgate.net
Table 1: Examples of Machine Learning Algorithms in Materials Design
| Algorithm | Description | Potential Application for this compound |
|---|---|---|
| Random Forest | An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. arxiv.org | Predicting the formation of different this compound polymorphs based on synthesis conditions. |
| K-Nearest Neighbors (k-NN) | A non-parametric method used for classification and regression. In k-NN classification, an object is classified by a plurality vote of its neighbors, with the object being assigned to the class most common among its k nearest neighbors. arxiv.org | Identifying potential new this compound compositions with desired electronic or optical properties based on similarity to known materials. |
| Classification and Regression Trees (CART) | A decision tree learning technique that produces either classification or regression trees, depending on whether the dependent variable is categorical or numeric, respectively. arxiv.org | Mapping the phase space of the Yb-Se system as a function of temperature, pressure, and precursor chemistry. |
| Generative Adversarial Networks (GANs) | A class of machine learning frameworks where two neural networks contest with each other in a game. Given a training set, this technique learns to generate new data with the same statistics as the training set. nih.gov | Generating novel, stable crystal structures for this compound that have not yet been synthesized. |
| Variational Autoencoders (VAEs) | A type of autoencoder, a neural network architecture used for unsupervised learning of efficient data codings. VAEs use a probabilistic approach to describe observations in a latent space. nih.gov | Discovering new this compound compositions by exploring the continuous latent space of known materials. |
Metastable materials, which are not in their lowest thermodynamic energy state, often exhibit unique and desirable properties that are not present in their stable counterparts. berkeley.eduarxiv.org The synthesis of metastable polymorphs is a significant challenge, as they tend to transform into more stable phases. berkeley.edu However, recent research has shown that the selective formation of metastable polymorphs can be achieved by controlling the reaction kinetics and thermodynamics. berkeley.eduarxiv.org
In chalcogenide systems, the choice of precursors and the reaction energy can be used to steer a synthesis pathway towards a desired metastable phase. berkeley.edu By selecting highly reactive precursors, the driving force for the reaction is increased, which can favor the nucleation of a metastable polymorph with lower surface energy. berkeley.eduarxiv.org This principle has been demonstrated in the synthesis of various metal chalcogenides and can be applied to the targeted synthesis of novel this compound phases with tailored functionalities. berkeley.edu
Advanced Characterization Technique Development for Complex Ytterbium-Selenide Systems
A thorough understanding of the structure-property relationships in this compound requires the use of advanced characterization techniques. ucd.ie The complexity of these materials, which can exhibit intricate crystal structures, defects, and interfaces, necessitates the development and application of high-resolution analytical methods. ucd.ie
Standard techniques such as X-ray diffraction (XRD) are essential for determining the crystal structure of this compound phases. uni-ruse.bg However, for a more in-depth analysis, a combination of techniques is often required. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide information on the morphology and microstructure of the material, while Energy-Dispersive X-ray Spectroscopy (EDX) can be used to determine the elemental composition. researchgate.netjmaterenvironsci.com
For probing the local atomic and electronic structure, more advanced techniques are necessary. X-ray Photoelectron Spectroscopy (XPS) can provide information about the chemical states of the elements present, which is crucial for understanding bonding and charge transfer in the material. ucd.ie Synchrotron-based techniques, such as X-ray absorption spectroscopy (XAS) and extended X-ray absorption fine structure (EXAFS), can provide detailed information about the local coordination environment of the ytterbium and selenium atoms.
Table 2: Advanced Characterization Techniques for this compound
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| High-Resolution Transmission Electron Microscopy (HRTEM) | Atomic-resolution imaging of the crystal lattice, defects, and interfaces. | Direct visualization of the crystal structure of different Yb-Se phases and identification of stacking faults or other defects. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the constituent elements. ucd.ie | Determining the oxidation states of ytterbium and selenium, and identifying surface contamination or oxidation. |
| Synchrotron-based X-ray Diffraction | High-resolution structural information, including subtle crystallographic details and phase transitions. | Precise determination of lattice parameters and crystal structures, especially for complex or multiphase samples. |
| Neutron Diffraction | Information on the crystallographic and magnetic structure. Particularly sensitive to light elements. nih.gov | Determining the magnetic ordering in this compound compounds that exhibit magnetic properties. |
| Angle-Resolved Photoemission Spectroscopy (ARPES) | Direct measurement of the electronic band structure of a material. | Mapping the electronic bands of this compound to understand its electronic and thermoelectric properties. |
Exploration of Novel Quantum Phenomena and Their Device Implications in Yb-Se Materials
The unique electronic and magnetic properties of rare-earth compounds like this compound make them promising candidates for exploring novel quantum phenomena. mpg.de The interplay between localized f-electrons of ytterbium and the delocalized p-orbitals of selenium can give rise to a rich variety of electronic and magnetic ground states. nih.gov The ability to design and control these materials at the atomic level opens up possibilities for the discovery and implementation of new quantum effects. mpg.de
One area of interest is the potential for topological states in this compound. Topological insulators are materials that are insulating in the bulk but have conducting surface states that are protected by time-reversal symmetry. The strong spin-orbit coupling inherent to heavy elements like ytterbium and selenium could favor the emergence of such topological phases.
Furthermore, the magnetic properties of this compound are of significant interest. Depending on the specific crystal structure and stoichiometry, these materials can exhibit a range of magnetic behaviors, from simple paramagnetism to complex long-range magnetic order. aps.org The ability to control the magnetic state of these materials with external stimuli, such as electric or magnetic fields, could have implications for spintronic devices. researchgate.net
The development of quantum devices based on this compound will require a deep understanding of the fundamental physics of these materials. oup.comebin.pub This includes the nature of electron transport, the role of electron-phonon and electron-magnon interactions, and the behavior of the material at the nanoscale. oup.comresearchgate.net
Integration of this compound in Hybrid Material Systems for Enhanced Functionality
The integration of this compound with other materials to form hybrid systems offers a promising avenue for enhancing its functionality and creating novel devices. By combining this compound with materials that have complementary properties, it is possible to create heterostructures with emergent properties that are not present in the individual components.
For example, creating a heterostructure of this compound with a two-dimensional material like graphene could lead to novel electronic and optoelectronic devices. The high carrier mobility of graphene could be combined with the strong light-matter interaction of this compound to create highly sensitive photodetectors or efficient light-emitting diodes.
The synthesis and characterization of these hybrid material systems will require advanced fabrication techniques, such as molecular beam epitaxy (MBE) and chemical vapor deposition (CVD), as well as high-resolution characterization methods to probe the interfaces between the different materials. The design of these hybrid systems will also benefit from the predictive modeling approaches discussed in Section 9.1, which can be used to screen for promising material combinations and interface geometries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
